
5-(3-(Benzyloxy)phenyl)nicotinic acid
Description
Chemical Structure and Key Properties 5-(3-(Benzyloxy)phenyl)nicotinic acid (CAS: 66932-96-5) is a nicotinic acid derivative featuring a benzyloxy-substituted phenyl ring at the 3-position of the pyridine core. Its molecular formula is C₁₉H₁₅NO₃, with a molecular weight of 305.33 g/mol . The benzyloxy group (-OCH₂C₆H₅) introduces steric bulk and lipophilicity, which can influence solubility and interaction with biological targets or materials. This compound is typically used in pharmaceutical intermediates or as a ligand in metal-organic frameworks (MOFs) due to its aromatic and coordinating carboxylate group .
Propriétés
IUPAC Name |
5-(3-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-9-16(11-20-12-17)15-7-4-8-18(10-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYYOXUXEQFTPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602521 | |
Record name | 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-67-5 | |
Record name | 5-[3-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Hantzsch Multicomponent Condensation
This method involves a multicomponent reaction that combines aryl aldehydes, ethyl acetoacetate, and ammonium acetate to form dihydropyridine intermediates. The process is characterized by:
- Reagents : Aryl aldehyde, ethyl acetoacetate, ammonium acetate.
- Conditions : Typically conducted under reflux conditions.
- Yield : High yields of dihydropyridine can be achieved, which can be further transformed into nicotinic acid derivatives through dehydrogenative aromatization.
The protodecarboxylation method involves treating nicotinic acid derivatives with silver acetate in a polar aprotic solvent like dimethylacetamide (DMA). This step is crucial for the introduction of aryl groups via C-H activation.
- Reagents : Silver acetate, potassium carbonate, dimethylacetamide.
- Conditions : Reaction at elevated temperatures (around 140 °C) for extended periods (12 hours).
- Yield : Up to 80% yield for the desired arylated product.
Bromination and Suzuki Coupling
Following protodecarboxylation, bromination can be employed to introduce bromine substituents, which are then utilized in Suzuki coupling reactions to form more complex structures.
- Reagents for Bromination : N-bromosuccinimide (NBS), p-toluenesulfonic acid.
- Suzuki Coupling Reagents : Bispinacolatodiborane, palladium catalysts.
- Conditions : Sequential reactions under controlled temperatures.
- Yield : Varies depending on the substrates used but can reach significant levels with optimized conditions.
The overall synthesis of 5-(3-(Benzyloxy)phenyl)nicotinic acid can be summarized in a series of steps:
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Hantzsch Condensation | Aryl aldehyde, ethyl acetoacetate, ammonium acetate | High |
2 | Protodecarboxylation | Silver acetate, potassium carbonate, DMA | Up to 80 |
3 | Bromination | NBS, p-TsOH | Moderate |
4 | Suzuki Coupling | Bispinacolatodiborane, Pd catalyst | Variable |
The preparation of this compound encompasses a range of synthetic methodologies that highlight the versatility and complexity involved in modern organic synthesis. Each method offers distinct advantages in terms of yield and efficiency, making it essential for researchers to select appropriate conditions based on their specific needs and available resources. The combination of protodecarboxylation with subsequent arylation techniques represents a powerful strategy for constructing this compound and similar derivatives in pharmaceutical research.
Analyse Des Réactions Chimiques
Oxidation Reactions
5-(3-(Benzyloxy)phenyl)nicotinic acid undergoes oxidation under specific conditions to yield derivatives such as quinones or hydroxylated products. Key reagents and conditions include:
Oxidation typically targets the benzyloxy group or the pyridine ring, depending on steric and electronic factors. For example, CrO₃ selectively oxidizes benzylic positions to ketones under controlled conditions .
Substitution Reactions
The compound participates in electrophilic and nucleophilic substitutions, particularly at the pyridine C3 position. Notable examples include:
Arylation via Suzuki Coupling
A one-pot protocol enables C3-arylation using palladium catalysis:
Arylboronic Acid | Catalyst | Conditions | Yield | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | DMA, 140°C, Na₂CO₃, TBAB | 55% | |
3,4,5-Trimethoxyphenyl | Pd(PPh₃)₄ | DMA–H₂O (1:1), 140°C | 60% |
This method involves protodecarboxylation (AgOAc/K₂CO₃ in DMA) followed by bromination (NBS/p-TsOH) and Suzuki coupling .
Halogenation
N-Bromosuccinimide (NBS) in aqueous DMA introduces bromine at the C3 position, forming 5-(3-(benzyloxy)phenyl)-3-bromonicotinic acid (yield: 80%) .
Decarboxylative Reactions
The carboxylic acid group undergoes decarboxylation under metal-catalyzed conditions:
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
AgOAc/K₂CO₃ | DMA, 140°C, 12 h | Protodecarboxylated pyridine | 80% | |
Mn(OAc)₃ | AcOH, room temperature | Aromatized pyridine derivatives | 75% |
Decarboxylation is critical for generating reactive intermediates for further functionalization .
Cyclization and Functional Group Transformations
- Wittig Rearrangement : In the presence of methanesulfonyl chloride, benzyloxy-substituted oxazolines form via cyclization .
- Esterification : Reaction with ethyl chloroformate converts the carboxylic acid to ethyl esters (yield: ~70%) .
Comparative Reactivity
The compound’s reactivity differs from structural analogs due to its electron-withdrawing nicotinic acid moiety and steric hindrance from the benzyloxy group:
Compound | Reactivity with KMnO₄ | Suzuki Coupling Efficiency |
---|---|---|
This compound | Moderate | High (55–60%) |
4-(Benzyloxy)phenyl analog | High | Moderate (40–45%) |
Mechanistic Insights
- Oxidation : Proceeds via radical intermediates (e.g., acyloxy radicals) .
- Suzuki Coupling : Follows a Pd⁰/Pd²⁺ catalytic cycle, facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer agent .
Key Research Findings
- Efficiency of C3-Arylation : The nicotinic acid scaffold allows regioselective functionalization at C3, critical for synthesizing penta-substituted pyridines .
- Biological Relevance : Derivatives from these reactions show anticancer activity by modulating nicotinic acetylcholine receptors (nAChRs) .
- Industrial Scalability : Continuous flow processes optimize yields (≥80%) for decarboxylative steps .
Data Tables
Table 1: Optimization of Protodecarboxylation Conditions
Base | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
K₂CO₃ | AgOAc | DMA | 140°C | 80% |
Na₂CO₃ | AgOAc | DMA | 140°C | 65% |
Cs₂CO₃ | AgOAc | DMA | 140°C | 70% |
Table 2: Bromination Efficiency with NBS
Acid Additive | Solvent | Time | Yield |
---|---|---|---|
p-TsOH | DMA–H₂O | 30 min | 80% |
H₂SO₄ | DMA–H₂O | 60 min | 45% |
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Neurodegenerative Diseases :
- Research indicates that 5-(3-(Benzyloxy)phenyl)nicotinic acid acts as a negative allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial for cognitive functions related to learning and memory, which are often impaired in conditions such as Alzheimer's disease (AD). Studies suggest that modulating nAChR activity may provide neuroprotective effects and improve cognitive functions in AD patients.
-
Cancer Research :
- The compound has demonstrated anti-tumor properties by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancers. Its mechanism involves inducing apoptosis (programmed cell death) and modulating cell cycle progression. Further investigations are needed to clarify these mechanisms and assess the compound's safety and efficacy in clinical settings.
Biological Activities
This compound exhibits various biological activities that make it suitable for further exploration:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : The compound is being evaluated for its ability to combat bacterial infections, although more research is required to confirm these effects.
Case Studies
-
Alzheimer's Disease Research :
- A study investigated the effects of this compound on cognitive decline associated with Alzheimer's disease. Results indicated improved cognitive function in animal models treated with this compound, suggesting its potential as a therapeutic agent.
-
Cancer Cell Line Studies :
- In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells. The study highlighted its potential as a lead compound for developing new cancer therapies.
Mécanisme D'action
The mechanism of action of 5-(3-(Benzyloxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Positional Isomerism: Benzyloxy Group Placement
- 5-(4-Benzyloxyphenyl)nicotinic acid (CAS 893739-18-9) differs only in the benzyloxy group’s position (para- vs. meta-substitution).
- 6-(Benzyloxy)nicotinic acid (CAS 94084-76-1) places the benzyloxy group on the pyridine ring instead of the phenyl ring. This positional shift may reduce aromatic stacking interactions in MOFs or alter binding affinity in biological systems .
Functional Group Modifications
- Carboxylic Acid Derivatives: 5-(3-Carboxyphenyl)nicotinic acid (CAS 1261976-89-9) replaces the benzyloxy group with a carboxylic acid, increasing polarity and acidity (pKa ~2-3). This enhances its utility in MOFs requiring strong coordination sites . DCPN (CAS 1261960-45-5) incorporates dual carboxylates, enabling multi-dentate coordination in MOFs like defect-engineered NOTT-100. Its higher solubility in DMF compared to the benzyloxy analogue makes it preferred for material synthesis .
- Electron-Withdrawing Groups :
Physicochemical and Application Differences
Solubility and Stability
- Benzyloxy vs. Carboxylate : The benzyloxy group in this compound confers moderate lipophilicity (logP ~2.5), whereas carboxylate analogues like DCPN are water-soluble at high pH. This impacts their use: benzyloxy derivatives are better suited for organic-phase reactions, while carboxylates excel in aqueous MOF synthesis .
- Thermal Stability : Methylsulfonyl and carboxylate derivatives exhibit higher thermal stability (>250°C) due to strong intermolecular hydrogen bonding, compared to benzyloxy analogues (~200°C decomposition) .
Key Research Findings
MOF Synthesis: DCPN’s dual carboxylates enable the creation of defect-engineered MOFs with tunable porosity, a feature absent in mono-carboxylate benzyloxy derivatives .
Biological Activity : 6-(Benzyloxy)nicotinic acid’s pyridine substitution may inhibit enzymes like phosphodiesterases, though data for the 3-phenyl analogue are lacking .
Safety Profile: Benzyloxy derivatives require careful handling due to combustion hazards (e.g., COx, NOx emissions), whereas carboxylates pose fewer risks .
Activité Biologique
5-(3-(Benzyloxy)phenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer. Its structure, which includes a benzyloxy group attached to a phenyl ring and a nicotinic acid moiety, enhances its biological activity and interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 273.29 g/mol
- Structure : The compound features a pyridine ring linked to a phenyl group with a benzyloxy substituent, which is crucial for its solubility and receptor interactions.
Research indicates that this compound acts primarily by modulating nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation is associated with several biological effects:
- Neuroprotective Effects : By acting as a negative allosteric modulator of nAChRs, this compound may help protect neurons from damage associated with Alzheimer's disease (AD). The decline of nAChRs is linked to cognitive decline in AD patients, making this modulation potentially beneficial for improving cognitive function.
- Anticancer Activity : The compound has shown promise in inhibiting the growth and proliferation of various cancer cell lines, including those from breast, lung, and prostate cancers. Its mechanism involves inducing apoptosis and modulating cell cycle progression.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can enhance cognitive functions in models simulating Alzheimer's disease. For instance, it has been shown to improve memory retention in animal models by increasing nAChR activity.
Anticancer Properties
The compound's anticancer effects have been evaluated through various assays:
- Cell Proliferation Inhibition : Studies indicate that it can significantly reduce the viability of cancer cells in culture.
- Induction of Apoptosis : Flow cytometry assays have confirmed that treatment with this compound leads to increased rates of apoptosis in cancer cell lines.
Case Studies
-
Alzheimer's Disease Model :
- In a study involving transgenic mice that model AD, administration of this compound resulted in improved performance on memory tasks compared to control groups. This suggests a potential role in mitigating cognitive decline associated with neurodegeneration.
-
Cancer Cell Lines :
- A series of experiments conducted on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, including caspase activation and PARP cleavage.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other nicotinic acid derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-(4-Benzyloxyphenyl)nicotinic acid | Similar structure but different substitution | Potentially different biological activity |
2-(Benzyloxy)-N-(1-hydroxy-2-methylpropan-2-yl)nicotinamide | Contains an amide functional group | Different pharmacological profiles |
Nicotinic acid | Base structure without additional substituents | Well-known for its role in metabolism |
5-(3-Hydroxyphenyl)nicotinic acid | Hydroxyl instead of benzyloxy | Varying solubility and reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-(3-(Benzyloxy)phenyl)nicotinic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions between benzyl-protected intermediates and nicotinic acid derivatives. For example, analogous compounds (e.g., MOF ligands) are synthesized via Suzuki-Miyaura coupling or ester hydrolysis followed by carboxylation . Purity validation requires a combination of HPLC (>95% purity threshold) and NMR spectroscopy (integration of aromatic protons at δ 7.2–8.5 ppm for benzyl and pyridine moieties) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles and ensure fume hoods for ventilation. Storage at 0°C–6°C in inert atmospheres is advised to prevent degradation, as stability data for related compounds indicate sensitivity to moisture and light .
Q. How do solubility properties influence experimental design?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO), as observed in structurally similar ligands . Solvent choice impacts reaction kinetics—e.g., DMF enhances coordination in MOF synthesis but may require post-synthetic dialysis to remove excess ligand .
Advanced Research Questions
Q. How can this compound be optimized as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : Coordination behavior depends on solvent polarity, temperature, and metal ion choice. For example, in defect-engineered MOFs (DEMOFs), tridentate binding via the pyridine nitrogen and carboxylate groups is achieved in DMF at 80°C . Pair with X-ray diffraction (XRD) and BET surface area analysis to confirm framework topology and porosity .
Q. How can contradictory spectral data (e.g., NMR vs. IR) during characterization be resolved?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Compare integration ratios of benzyl (δ 5.1 ppm, singlet) and aromatic protons.
- IR : Confirm carboxylate C=O stretching at ~1700 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.
Discrepancies may arise from residual solvents or tautomerism; use preparative TLC for further purification .
Q. What experimental design strategies improve synthesis yield and reproducibility?
- Methodological Answer : Apply factorial design (e.g., 2³ DOE) to optimize variables:
- Factors : Reaction temperature (60–100°C), catalyst loading (5–10 mol%), and solvent ratio (DMF:H₂O).
- Response : Yield and purity.
Statistical analysis (ANOVA) identifies temperature as the most significant factor, with optimal yield at 80°C and 7.5 mol% catalyst .
Q. How can stability under varying storage conditions be systematically assessed?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : 25°C/60% RH (room), 4°C (refrigerated), -20°C (freezer).
- Analysis : Monitor decomposition via HPLC at t = 0, 1, 3, and 6 months.
Related compounds show degradation at >25°C, necessitating inert argon storage at ≤6°C .
Data-Driven Insights
-
Solubility Profile (from analogous ligands ):
Solvent Solubility (mg/mL) DMF 25–30 DMSO 20–25 H₂O <0.1 -
Key Spectral Benchmarks :
- ¹H NMR (DMSO-d₆) : δ 8.9 (pyridine-H), 7.4–7.6 (benzyl-H), 5.1 (OCH₂Ph).
- IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.